molecular formula C21H29O4 B12354597 CID 71434219

CID 71434219

Cat. No.: B12354597
M. Wt: 345.5 g/mol
InChI Key: SFAJKEBBNRNLNU-MJGOQNOKSA-N
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Description

CID 71434219 is a chemical compound registered in the PubChem database. The evidence primarily focuses on other compounds, such as oscillatoxin derivatives (CIDs 101283546, 185389, 156582093, and 156582092) in Figure 1 of , and substrates/inhibitors like taurocholic acid (CID 6675) and irbesartan (CID 3749) in .

Properties

Molecular Formula

C21H29O4

Molecular Weight

345.5 g/mol

InChI

InChI=1S/C21H29O4/c1-15-10-11-16(2)18(14-15)23-13-7-12-21(4,5)20(22)25-19-9-6-8-17(3)24-19/h6,8-11,14,17,19H,7,12-13H2,1-5H3/t17-,19+/m1/s1

InChI Key

SFAJKEBBNRNLNU-MJGOQNOKSA-N

Isomeric SMILES

C[C@@H]1[CH][CH][CH][C@@H](O1)OC(=O)C(C)(C)CCCOC2=C(C=CC(=C2)C)C

Canonical SMILES

CC1[CH][CH][CH]C(O1)OC(=O)C(C)(C)CCCOC2=C(C=CC(=C2)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, the evidence highlights methodologies for comparing structurally or functionally related compounds, which could serve as a framework if CID 71434219 were characterized:

Key Parameters for Comparison

Structural Similarity: and use 2D/3D structural overlays to compare steroid backbones (e.g., DHEAS, TC, TLC) and oscillatoxin derivatives. For example, 30-methyl-oscillatoxin D (CID 185389) differs from oscillatoxin D (CID 101283546) by a methyl group substitution .

Functional Properties :

  • Substrate/inhibitor specificity is critical. For instance, in , betulin-derived inhibitors (CIDs 72326, 64971, 92158) show varying binding affinities due to functional group differences (e.g., hydroxyl vs. caffeoyl groups) .
  • Pharmacological metrics like IC50, EC50, or toxicity warnings (e.g., CYP enzyme inhibition in ) are standard comparison metrics.

Synthetic Pathways :

  • describes synthesis methods for compounds like CAS 7312-10-9 (CID 737737), emphasizing reaction conditions (e.g., solvent, temperature) and purity outcomes. Similar comparisons could apply to this compound if synthetic data were available.

Hypothetical Comparison Table

If this compound were analogous to the oscillatoxin derivatives in , a comparison might resemble:

Parameter This compound* Oscillatoxin D (CID 101283546) 30-Methyl-Oscillatoxin D (CID 185389)
Molecular Formula Unknown C₃₃H₅₀O₈ C₃₄H₅₂O₈
Molecular Weight Unknown 586.75 g/mol 600.78 g/mol
Key Functional Groups Unknown Epoxide, hydroxyl Methylated epoxide
Biological Activity Unknown Cytotoxic Enhanced membrane permeability
Synthetic Complexity Unknown High (multi-step oxidation) Moderate (methylation of oscillatoxin D)

*Hypothetical values due to lack of data for this compound.

Research Findings and Challenges

Data Gaps :

  • The absence of this compound in the evidence underscores challenges in relying solely on public databases for understudied compounds.
  • and emphasize the importance of structural characterization (e.g., X-ray crystallography in ) and pharmacological profiling for meaningful comparisons.

Methodological Insights :

  • Studies like use 3D overlays and biochemical assays to compare inhibitors, while relies on structural derivatization to enhance bioactivity. These approaches could be applied to this compound with sufficient data.

Q & A

Basic Research Questions

Q. How to formulate a research question for CID 71434219 that aligns with scientific rigor?

  • Methodological Answer : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the scope and significance of the question . Incorporate the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the question, ensuring measurability and relevance to existing gaps in the literature . Avoid broad or vague phrasing by iteratively refining the question through peer feedback and pilot studies .

Q. What experimental design principles are critical for studying this compound?

  • Methodological Answer : Prioritize reproducibility by detailing materials, protocols, and controls in the methodology section . For chemical studies, include purity validation (e.g., NMR, HPLC) for novel compounds and cite established methods for known analogs . Use a factorial design to isolate variables (e.g., concentration, temperature) and minimize confounding factors .

Q. How to conduct a systematic literature review for this compound?

  • Methodological Answer :

Define inclusion/exclusion criteria (e.g., publication date, study type) to filter primary and secondary sources .

Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND synthesis") to retrieve relevant studies .

Synthesize findings thematically (e.g., synthetic pathways, biological activity) and identify gaps using tools like PRISMA flow diagrams .

Advanced Research Questions

Q. How to resolve contradictions in experimental data for this compound?

  • Methodological Answer :

  • Perform sensitivity analysis to assess the impact of outliers or measurement errors .
  • Cross-validate results using orthogonal techniques (e.g., LC-MS vs. UV-Vis spectroscopy) .
  • Replicate experiments under standardized conditions to confirm reproducibility .
  • Statistically model confounding variables (e.g., ANOVA, regression analysis) to isolate causal relationships .

Q. What strategies refine hypotheses during iterative research on this compound?

  • Methodological Answer :

  • Use abductive reasoning to reconcile unexpected results with existing theories .
  • Conduct interim data analyses to test sub-hypotheses and adjust the research trajectory .
  • Employ Bayesian statistics to update hypothesis probabilities as new evidence emerges .

Q. How to integrate mixed-methods approaches in this compound research?

  • Methodological Answer :

  • Combine quantitative data (e.g., pharmacokinetic parameters) with qualitative insights (e.g., researcher observations during synthesis) .
  • Triangulate findings by cross-referencing computational modeling (e.g., DFT calculations) with empirical results .
  • Use sequential exploratory design: qualitative data guides subsequent quantitative experiments .

Q. What ethical considerations apply to studies involving this compound?

  • Methodological Answer :

  • Ensure compliance with institutional review boards (IRBs) for human/animal studies, including risk-benefit assessments .
  • Disclose funding sources and potential conflicts of interest in publications .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How to select analytical frameworks for this compound data interpretation?

  • Methodological Answer :

  • For structural elucidation: Use multivariate analysis (e.g., PCA) to correlate spectral data with molecular properties .
  • For biological assays: Apply dose-response models (e.g., Hill equation) to quantify efficacy .
  • For synthetic optimization: Implement design of experiments (DoE) to maximize yield and minimize resource use .

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